molecular formula C8H7F2NO2 B1453307 Difluoro(6-methylpyridin-2-yl)acetic acid CAS No. 1215353-13-1

Difluoro(6-methylpyridin-2-yl)acetic acid

Cat. No. B1453307
CAS RN: 1215353-13-1
M. Wt: 187.14 g/mol
InChI Key: OLQPPJOUCBAFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Difluoro(6-methylpyridin-2-yl)acetic acid”, also known as MFA, is a heterocyclic compound that belongs to the family of pyridines. It has a molecular formula of C8H7F2NO2 and a molecular weight of 187.143 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 6th position and a difluoroacetic acid group attached to the pyridine ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 187.143 .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in various industrial and commercial applications. Their environmental release and microbial degradation can result in the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), substances under scrutiny due to their toxic profiles. Understanding the biodegradability of important precursors like fluorotelomer-based compounds is crucial for evaluating their environmental fate and effects. Laboratory investigations have updated knowledge on quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, half-lives, defluorination potential, and novel degradation intermediates and products, identifying future research directions for biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).

Organic Acids in Industrial Operations

Organic acids, including formic, acetic, citric, and lactic acids, are employed as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations to mitigate issues like high dissolving power, corrosion, and sludging tendency at high temperatures. Their retardation performance, use in high-temperature applications, and roles in dissolving drilling mud filter cakes and as iron sequestering agents showcase their utility in oil and gas operations. This paper delineates organic acid advances, limitations, and applications, providing a guide for present and future research (Alhamad et al., 2020).

Disinfection with Peracetic Acid

Peracetic acid is a strong disinfectant with broad antimicrobial activity, gaining attention for wastewater effluent disinfection. Its ease of implementation, effectiveness in varied conditions, and absence of persistent toxic residuals make it a desirable choice, despite concerns over increased organic content in effluents due to acetic acid formation and cost implications. The potential for cost reduction with increased demand underscores its environmental and economic advantages over traditional disinfectants like chlorine (Kitis, 2004).

properties

IUPAC Name

2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-3-2-4-6(11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQPPJOUCBAFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 2
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 3
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 4
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 5
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 6
Difluoro(6-methylpyridin-2-yl)acetic acid

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